Clothianidin-d3

Übersicht

Beschreibung

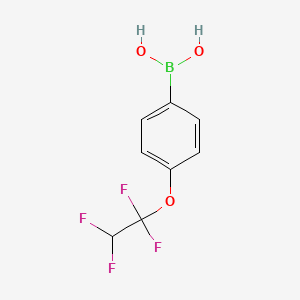

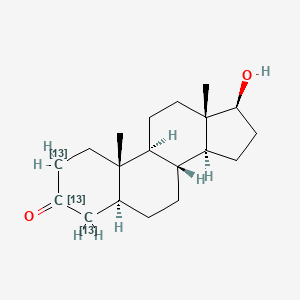

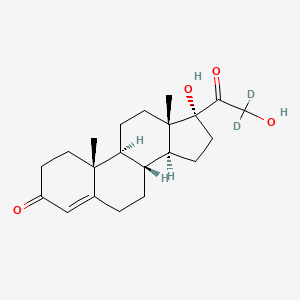

Molecular Structure Analysis

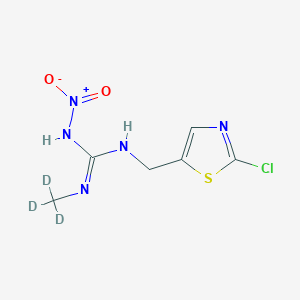

The molecular structure of Clothianidin-d3 is similar to that of Clothianidin . The difference lies in the replacement of three hydrogen atoms by deuterium .Chemical Reactions Analysis

This compound, like other neonicotinoids, was developed to replace nicotine, which is an effective insecticide but degrades too rapidly to be practical for large-scale use . The exact chemical reactions involving this compound are not extensively documented in the available literature.Physical and Chemical Properties Analysis

This compound is a solid, powder-like substance . It has a relative density of 1.61 g/mL . More detailed physical and chemical properties are not extensively documented in the available literature.Wissenschaftliche Forschungsanwendungen

1. Environmental Impact and Risk Assessment

Clothianidin, a neonicotinoid insecticide, has been evaluated for its environmental impact, particularly on non-target organisms like earthworms. It has been found that clothianidin exposure causes oxidative stress and gene expression changes in earthworms, indicating potential environmental risks (Liu et al., 2017).

2. Immunotoxicity in Human Cells

Research has highlighted the immunotoxic potential of clothianidin in human cells. A study showed that clothianidin adversely affects immune signaling in a human cell line, suggesting risks for vertebrate immune systems (Di Prisco et al., 2017).

3. Insect Resistance and Pest Management

Studies on the brown planthopper have provided insights into the development of resistance to clothianidin, offering valuable information for pest resistance management strategies (Jin et al., 2021).

4. Neurotoxicological Effects

Clothianidin's effects on nicotinic acetylcholine receptors, particularly in insect nervous systems, have been a subject of study, enhancing understanding of its neurotoxicological impact (Thany, 2009).

5. Effects on Reproductive Health

Research on male rats and quails has shown that clothianidin exposure can adversely affect reproductive health, indicating the need for further investigation into its impact on animal reproduction (Bal et al., 2012); (Tokumoto et al., 2013).

6. Honey Bee Health

The impact of clothianidin on honey bees, particularly in relation to immune responses and parasite proliferation, has been a significant area of study, contributing to understanding of pollinator health and pesticide risks (Annoscia et al., 2020).

7. Cytotoxic and Genotoxic Effects

Clothianidin's potential cytotoxic and genotoxic effects in human lymphocytes, both with and without metabolic activation, have been researched, providing insights into its potential human health risks (Şekeroğlu et al., 2019).

8. Chemical Properties and Synthesis

The structural features and synthesis of clothianidin, including its relation to other compounds, have been explored to understand its chemical properties and applications (Uneme, 2011).

9. Cellular and Molecular Effects

Studies on the effects of clothianidin on human bronchial epithelial cells have revealed its potential to induce oxidative stress and DNA damage, highlighting concerns for human health (Şekeroğlu et al., 2020).

10. Soil and Water Dynamics

Investigations into the leaching and persistence of clothianidin in different soils, and its effects on water ecosystems, have contributed to understanding its environmental fate and impact on aquatic communities (Singh et al., 2018); (Miles et al., 2017).

Wirkmechanismus

Target of Action

Clothianidin-d3, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When this compound binds to these receptors, it disrupts normal nerve function, leading to paralysis and eventually death of the insect .

Mode of Action

This compound acts as an agonist of the nAChR, meaning it binds to these receptors and triggers a response, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to an overstimulation of the nervous system, causing rapid knockdown of the insect This leads to a continuous stimulation of the nerves, resulting in the insect’s paralysis and death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nachrs, disrupting the transmission of nerve impulses . This disruption affects various physiological processes in the insect, leading to its paralysis and death .

Pharmacokinetics

It is known that this compound, like other neonicotinoids, is systemic, meaning it can be absorbed and transported within the plant to all parts, including pollen and nectar . This property makes this compound effective against sucking and chewing insects .

Result of Action

The primary result of this compound’s action is the rapid knockdown of the insect, leading to its paralysis and eventual death . At the cellular level, this compound disrupts normal nerve function by overstimulating the nAChRs, leading to a continuous firing of nerve impulses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the toxicity of this compound, with higher temperatures potentially increasing its toxicity . Soil moisture content can also influence the availability and uptake of this compound by plants . .

Safety and Hazards

Zukünftige Richtungen

Future research should focus on understanding the environmental impact of Clothianidin-d3, especially its effects on non-target organisms such as bees . Studies are also needed to understand the biodegradation and biotransformation of this compound . Furthermore, the development of green protocols such as bioremediation to reduce or eliminate this compound contamination from the environment is a promising future direction .

Biochemische Analyse

Biochemical Properties

Clothianidin-d3, like other neonicotinoids, primarily acts on the nicotinic acetylcholine receptors at the postsynaptic membrane . This interaction disrupts normal neuronal signaling, leading to overstimulation and eventual paralysis in insects .

Cellular Effects

This compound’s effects on cells are primarily due to its disruption of normal neuronal signaling . In non-target organisms, such as aquatic invertebrates, exposure to Clothianidin can lead to significant behavioral changes and mortality . In honey bees, exposure to field-realistic concentrations of Clothianidin can lead to weight loss, increased levels of deformed wing virus, and changes in gene expression .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Clothianidin. It acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and causing an influx of ions that leads to neuronal overstimulation . This overstimulation can lead to paralysis and death in insects .

Temporal Effects in Laboratory Settings

In laboratory settings, Clothianidin has been shown to have both acute and chronic effects on non-target organisms . The effects of this compound over time are likely to be similar, with potential for long-term impacts on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound are likely to vary with dosage. Studies on Clothianidin have shown differential effects on different species at varying dosages . For example, in painted lady butterflies, Clothianidin exposure reduced average free-flight metabolic rates, while in monarch butterflies, it increased average velocity and total distance achieved in tethered flight .

Metabolic Pathways

This compound is likely metabolized in similar pathways as Clothianidin. Clothianidin’s main metabolic pathways involve oxidative demethylation and cleavage of the nitrogen–carbon bond between the thiazolyl-methyl position and the nitroimino moiety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given its chemical similarity to Clothianidin, it is likely to have similar properties. Clothianidin is known to have low soil binding and high water solubility, which allows it to be easily transported and distributed in the environment .

Eigenschaften

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOOBECODWQEAB-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746817 | |

| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262776-24-8 | |

| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

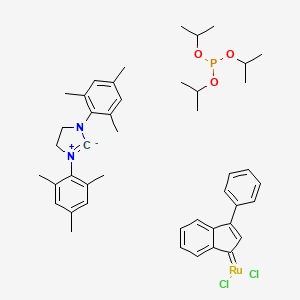

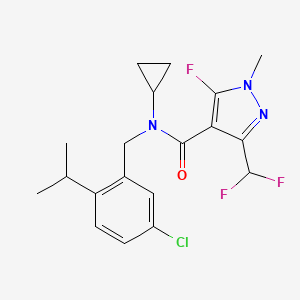

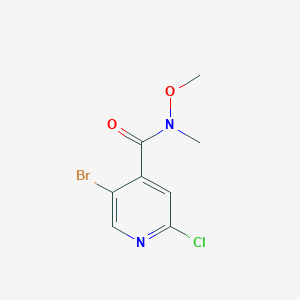

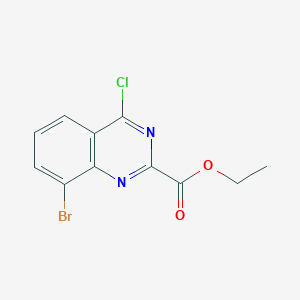

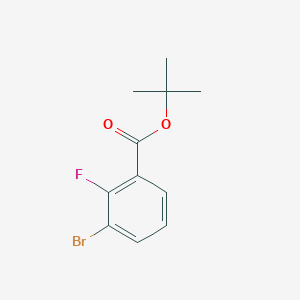

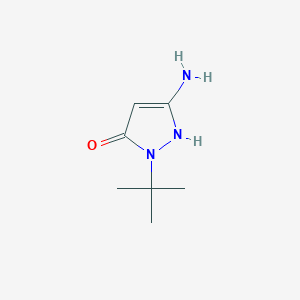

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

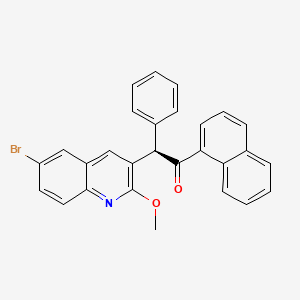

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R,3E)-1-[[(beta-D-Glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]heptadecanamide](/img/structure/B6594633.png)